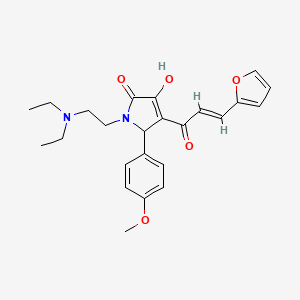
(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(2-(diethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications due to its diverse structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolone core, a furan moiety, and an acyl side chain, which contribute to its biological interactions. The molecular formula is C24H28N2O5, with a molecular weight of 424.5 g/mol. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the furan and pyrrolone rings suggests potential antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains .
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, similar to other chalcone derivatives known for their anti-inflammatory properties .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited .
Biological Assays and Research Findings
Research has utilized various assays to evaluate the biological activity of this compound. Below are some notable findings:
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Chalcone Derivatives : Research has shown that chalcone derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer effects. These findings support the hypothesis that this compound may possess similar activities due to structural similarities .
- Furan-containing Compounds : Studies on furan derivatives have reported significant anti-inflammatory and analgesic effects, suggesting that the furan moiety in this compound could contribute similarly to its biological activity .
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-25(5-2)14-15-26-22(17-8-10-18(30-3)11-9-17)21(23(28)24(26)29)20(27)13-12-19-7-6-16-31-19/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKDICXTQCPVBQ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














